molecular formula C13H12N2O B1204711 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile CAS No. 104675-23-2

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Cat. No.: B1204711
CAS No.: 104675-23-2
M. Wt: 212.25 g/mol
InChI Key: HCMIHVZZMOSHIE-UHFFFAOYSA-N
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Description

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is an organic compound with the molecular formula C13H12N2O. It is characterized by the presence of a benzonitrile group attached to a cyclohexenone moiety through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile typically involves the reaction of 3-oxocyclohex-1-en-1-ylamine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymatic activities .

Comparison with Similar Compounds

  • 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile
  • 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzamide
  • 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzoic acid

Comparison: Compared to its analogs, this compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The nitrile group can participate in additional reactions, such as hydrolysis to form amides or acids, which are not possible with its analogs .

Properties

IUPAC Name

2-[(3-oxocyclohexen-1-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-9-10-4-1-2-7-13(10)15-11-5-3-6-12(16)8-11/h1-2,4,7-8,15H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMIHVZZMOSHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146644
Record name Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104675-23-2
Record name Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-aminobenzonitrile (120 g) and 1,3-cyclohexandione (120 g) in water (400 ml) was heated to 40° and 4-methylbenzenesulfonic acid monohydrate (6.2 g) was added, with stirring. The mixture was stirred at 40° for 1 hr. The mixture was filtered, and the filter cake was washed with water to provide 200 g (93%) of 2-(3-oxocyclohexen-1-yl)aminobenzonitrile, mp 191.4°.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile
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